molecular formula C16H24N2O B3949907 1-benzyl-N-isopropyl-4-piperidinecarboxamide

1-benzyl-N-isopropyl-4-piperidinecarboxamide

Cat. No. B3949907
M. Wt: 260.37 g/mol
InChI Key: SBUNORNZZUCKHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-N-isopropyl-4-piperidinecarboxamide, also known as benzylpiperazine (BZP), is a synthetic compound that has been used as a recreational drug. BZP is a stimulant that is often used as a substitute for amphetamines or ecstasy. However, BZP has also been the subject of scientific research due to its potential therapeutic applications. In

Scientific Research Applications

BZP has been the subject of scientific research due to its potential therapeutic applications. BZP has been shown to have anxiolytic and antidepressant effects in animal models. BZP has also been investigated for its potential use as a treatment for Parkinson's disease. BZP has been shown to increase dopamine release in the brain, which is a key neurotransmitter involved in Parkinson's disease.

Mechanism of Action

BZP acts as a stimulant by increasing the release of dopamine and serotonin in the brain. BZP also inhibits the reuptake of dopamine and serotonin, which prolongs their effects. BZP has been shown to have a similar mechanism of action to amphetamines and ecstasy.
Biochemical and Physiological Effects:
BZP has been shown to have a number of biochemical and physiological effects. BZP increases heart rate, blood pressure, and body temperature. BZP also increases the release of norepinephrine and epinephrine, which are stress hormones. BZP has been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

BZP has a number of advantages and limitations for lab experiments. BZP is relatively easy to synthesize and can be obtained in large quantities. BZP has also been shown to have a number of therapeutic applications, which makes it an attractive compound for research. However, BZP has also been shown to have potential neurotoxic effects, which limits its use in certain experiments.

Future Directions

There are a number of future directions for research on BZP. BZP has been shown to have potential therapeutic applications for Parkinson's disease, anxiety, and depression. Further research is needed to determine the safety and efficacy of BZP for these conditions. BZP has also been shown to have potential as a cognitive enhancer, which is an area of research that is currently being explored. Finally, BZP has been shown to have potential as a substitute for amphetamines or ecstasy, which could have implications for drug abuse treatment.

properties

IUPAC Name

1-benzyl-N-propan-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-13(2)17-16(19)15-8-10-18(11-9-15)12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUNORNZZUCKHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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